5-Bromo-2,3-dimethylpyrimidin-4-one
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Overview
Description
5-Bromo-2,3-dimethylpyrimidin-4-one: is a heterocyclic organic compound with the molecular formula C6H7BrN2O It is a derivative of pyrimidine, characterized by the presence of bromine and methyl groups at specific positions on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethylpyrimidin-4-one typically involves the bromination of 2,3-dimethylpyrimidin-4-one. One common method includes the use of bromine or a brominating agent in the presence of a catalyst. For example, a method might involve the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. The use of recyclable reagents and catalysts, as well as the optimization of reaction conditions to maximize yield and purity, are key considerations. For instance, the use of halogenated hydrocarbons as solvents and the recycling of dibrominated amino silica gel can significantly reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-dimethylpyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Typical reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Scientific Research Applications
Chemistry: 5-Bromo-2,3-dimethylpyrimidin-4-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the preparation of novel compounds .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new drugs .
Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its role as a building block in the synthesis of active ingredients highlights its industrial significance .
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethylpyrimidin-4-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, it may act as an inhibitor of p38α mitogen-activated protein kinase, a target in the treatment of inflammatory diseases . The bromine atom and the pyrimidine ring play crucial roles in binding to the active site of the target enzyme, thereby modulating its activity.
Comparison with Similar Compounds
- 5-Bromo-2-iodopyrimidine
- 5-Bromo-2-methylpyrimidine
- 5-Bromo-2-chloropyrimidine
Comparison: Compared to these similar compounds, 5-Bromo-2,3-dimethylpyrimidin-4-one is unique due to the presence of two methyl groups at the 2 and 3 positions of the pyrimidine ring. This structural feature can influence its reactivity and the types of reactions it undergoes. For instance, the methyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions .
Properties
Molecular Formula |
C6H7BrN2O |
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Molecular Weight |
203.04 g/mol |
IUPAC Name |
5-bromo-2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C6H7BrN2O/c1-4-8-3-5(7)6(10)9(4)2/h3H,1-2H3 |
InChI Key |
IHQLFEKXXQJDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)N1C)Br |
Origin of Product |
United States |
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